![molecular formula C26H20AsN B14320252 4-{[2-(Diphenylarsanyl)phenyl]methyl}benzonitrile CAS No. 112681-07-9](/img/structure/B14320252.png)
4-{[2-(Diphenylarsanyl)phenyl]methyl}benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[2-(Diphenylarsanyl)phenyl]methyl}benzonitrile is an organic compound that features a benzonitrile group attached to a phenyl ring, which is further substituted with a diphenylarsanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(Diphenylarsanyl)phenyl]methyl}benzonitrile typically involves the following steps:
Formation of the Diphenylarsanyl Group: This can be achieved by reacting diphenylarsine chloride with a suitable phenyl derivative under controlled conditions.
Attachment to Benzonitrile: The diphenylarsanyl-substituted phenyl group is then coupled with benzonitrile through a series of reactions, often involving catalysts and specific reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. Techniques such as continuous flow chemistry and advanced purification methods may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[2-(Diphenylarsanyl)phenyl]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the arsenic-containing group.
Substitution: The benzonitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can introduce various functional groups to the benzonitrile moiety.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a precursor for synthesizing more complex organic molecules.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Industry: It may be used in the development of advanced materials or as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism by which 4-{[2-(Diphenylarsanyl)phenyl]methyl}benzonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diphenylarsanyl group can form specific bonds with these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzonitrile: A simpler compound with a similar benzonitrile group but lacking the diphenylarsanyl substitution.
Diphenylarsine derivatives: Compounds with similar arsenic-containing groups but different overall structures.
Uniqueness
4-{[2-(Diphenylarsanyl)phenyl]methyl}benzonitrile is unique due to the combination of the benzonitrile and diphenylarsanyl groups, which confer specific chemical and biological properties not found in simpler analogs
Eigenschaften
CAS-Nummer |
112681-07-9 |
|---|---|
Molekularformel |
C26H20AsN |
Molekulargewicht |
421.4 g/mol |
IUPAC-Name |
4-[(2-diphenylarsanylphenyl)methyl]benzonitrile |
InChI |
InChI=1S/C26H20AsN/c28-20-22-17-15-21(16-18-22)19-23-9-7-8-14-26(23)27(24-10-3-1-4-11-24)25-12-5-2-6-13-25/h1-18H,19H2 |
InChI-Schlüssel |
ZVCLMZBAFMXZIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[As](C2=CC=CC=C2)C3=CC=CC=C3CC4=CC=C(C=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


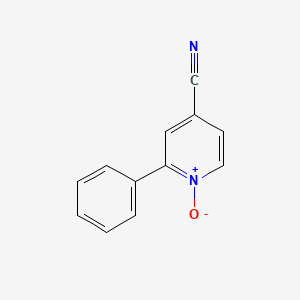
![Bis(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)methanone](/img/structure/B14320180.png)
![4-amino-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B14320191.png)
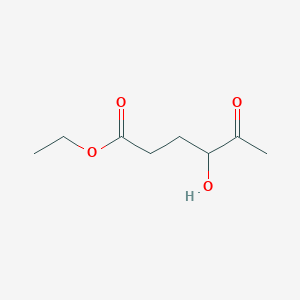
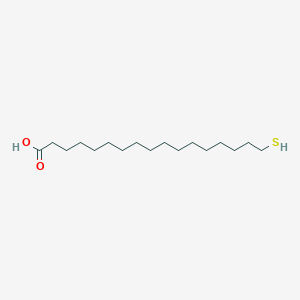
![2-[(4-Methylanilino)methylidene]cyclopentan-1-one](/img/structure/B14320219.png)
![2-Chloro-5-{[2-(nitromethylidene)-1,3-oxazolidin-3-yl]methyl}pyridine](/img/structure/B14320243.png)
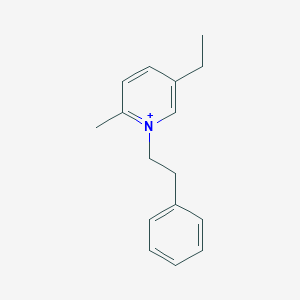

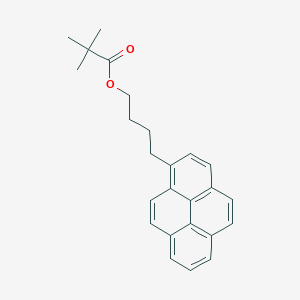
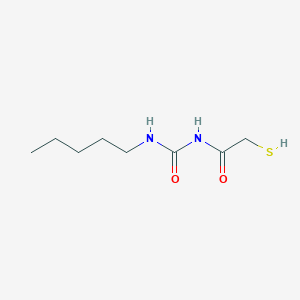

![1-(Methylselanyl)-2-{[2-(methylselanyl)ethyl]sulfanyl}ethane](/img/structure/B14320285.png)

